4-Chloro-6-Ethyl-2-Methylquinoline, similar to other substituted quinolines, can undergo various chemical reactions. The presence of the chlorine atom at position 4 makes it susceptible to nucleophilic aromatic substitution reactions with various nucleophiles [, , , , ]. This allows for the introduction of different functional groups at this position, leading to diverse derivatives. Additionally, the methyl group at position 2 could potentially participate in reactions like oxidation or halogenation, further expanding its synthetic utility.
Chloroquine has been repurposed for cancer therapy due to its ability to sensitize cancer cells to chemotherapy and radiation. It has been shown to enhance the efficacy of tumor cell killing in mouse breast cancer cell lines when used in combination with DNA-damaging agents and drugs that target autophagy regulation1. Additionally, chloroquine derivatives have demonstrated cytotoxic activity against human cancer cell lines, inducing apoptotic cell death and potentially affecting tumor cell autophagy4.
The antiviral effects of chloroquine are well-documented, with the drug inhibiting pH-dependent steps of replication in various viruses, including flaviviruses, retroviruses, and coronaviruses5. Chloroquine also has immunomodulatory effects, which can suppress the production and release of inflammatory cytokines, such as tumor necrosis factor α and interleukin 6, thereby mitigating the inflammatory complications of viral diseases5.
Novel chloroquinoline derivatives have been synthesized and shown to possess significant antioxidant activity, which can reduce high glucose levels in the human body3. These compounds have also been evaluated for their potential as anti-diabetic agents through molecular docking studies, indicating their ability to inhibit glycogen phosphorylase, a protein involved in glucose metabolism3.
The primary use of chloroquine and its derivatives remains the treatment of malaria. New heteroaryl derivatives of 7-chloro-4-aminoquinoline have been synthesized and tested against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, showing potent antiplasmodial activities9. These findings support the continued development of chloroquine derivatives as antimalarial agents.
Chloroquine (CQ) and its derivatives are 4-aminoquinoline-based drugs that have been primarily used to treat malaria. They exert their antimalarial effect by inhibiting the formation of β-hematin, thereby preventing the detoxification of ferriprotoporphyrin IX within the parasite's digestive vacuole67. This inhibition is believed to be due to the complex formation between the drug and the toxic heme, which is a byproduct of hemoglobin digestion by the parasite6. The presence of a 7-chloro group and a basic amino side chain is essential for the drug's activity, as these groups are responsible for complexing with Fe(III)PPIX and inhibiting β-hematin formation6.
Apart from their antimalarial action, chloroquine and its derivatives have been found to interfere with autophagy by inhibiting lysosomal acidification, which is a critical process in cellular homeostasis and inflammation12. Interestingly, in cancer treatment, CQ has been shown to sensitize breast cancer cells to chemotherapy and radiation, enhancing the efficacy of tumor cell killing, independent of autophagy inhibition1. This suggests that CQ and its derivatives may have multiple targets within the cell, affecting various signaling pathways2.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7